molecular formula C9H10BrNO B097617 4-bromo-N,N-dimethylbenzamide CAS No. 18469-37-9

4-bromo-N,N-dimethylbenzamide

Cat. No. B097617
CAS RN: 18469-37-9
M. Wt: 228.09 g/mol
InChI Key: BRRVYBRXLUEEJP-UHFFFAOYSA-N
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Patent
US05994368

Procedure details

To a mixture of dimethylamine hydrochloride (2.79 g) and triethylamine (6.92 g) in dichloromethane (50 ml) was added 4-bromobenzoyl chloride (5 g) was added slowly under ice-cooling, and the mixture was stirred for 20 minutes at the same temperature and for 2 hours at ambient temperature. The mixture was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated invacuo to give 4-(dimethylcarbamoyl)-1-bromobenzene (5.20 g) as brown oil.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].C(N(CC)CC)C.[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>ClCCl>[CH3:2][N:3]([CH3:4])[C:17]([C:16]1[CH:20]=[CH:21][C:13]([Br:12])=[CH:14][CH:15]=1)=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
2.79 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
6.92 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes at the same temperature and for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The mixture was washed with water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated invacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)C1=CC=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.